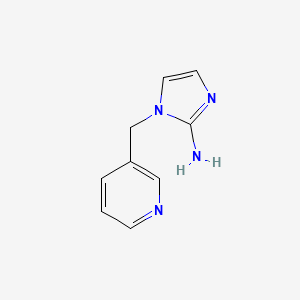

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Description

Significance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Chemical Science

Imidazole and pyridine are fundamental building blocks in organic chemistry. nih.gov Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance. Pyridine, a six-membered aromatic ring with one nitrogen atom, and imidazole, a five-membered aromatic ring with two nitrogen atoms, both possess unique electronic properties, including basicity and the ability to participate in hydrogen bonding, which drives their diverse applications. nih.gov

The scientific journeys of imidazole and pyridine began in the 19th century and have since evolved into major sub-disciplines of heterocyclic chemistry.

Imidazole: The parent imidazole was first synthesized by the German chemist Heinrich Debus in 1858 by condensing glyoxal, formaldehyde, and ammonia (B1221849), leading to its original name, glyoxaline. nih.govwikipedia.org However, derivatives of imidazole had been discovered as early as the 1840s. wikipedia.org Its biological significance was later cemented with the discovery of the imidazole side chain in the essential amino acid histidine and its derivative, the neurotransmitter histamine (B1213489). wikipedia.orgbritannica.com

Pyridine: The history of pyridine dates back to the late 1840s when Scottish physician and chemist Thomas Anderson isolated it by heating animal bones to high temperatures. acs.org He named the substance "pyridine" from the Greek word pyr, meaning fire, reflecting its flammability. acs.org The correct six-membered ring structure was proposed independently by Wilhelm Körner and James Dewar in the following decades. acs.org The first laboratory synthesis was achieved in 1876 by William Ramsay, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. wikipedia.org Significant advancements in synthetic methodology were later introduced by Arthur Rudolf Hantzsch in 1881 and Aleksei Chichibabin in 1924, whose methods are still relevant today. acs.orgwikipedia.org Initially sourced from coal tar, pyridine is now predominantly produced through chemical synthesis. wikipedia.orgnih.gov

| Year | Discovery/Development | Chemist(s) | Significance |

|---|---|---|---|

| c. 1840s | Discovery of various imidazole derivatives. wikipedia.org | Various | Early indications of the existence and accessibility of the imidazole ring system. |

| Late 1840s | Isolation and naming of pyridine from animal bones. acs.org | Thomas Anderson | First formal isolation of the pyridine heterocycle. |

| 1858 | First synthesis of the parent imidazole compound. nih.govwikipedia.org | Heinrich Debus | Established a fundamental method for creating the imidazole core. |

| 1876 | First synthesis of pyridine from acetylene and hydrogen cyanide. wikipedia.org | William Ramsay | Demonstrated the first synthetic route to a heteroaromatic compound. wikipedia.org |

| 1881 | Development of the Hantzsch pyridine synthesis. wikipedia.org | Arthur Rudolf Hantzsch | Provided a major, versatile method for synthesizing pyridine derivatives. wikipedia.org |

| 1924 | Invention of the Chichibabin pyridine synthesis. wikipedia.org | Aleksei Chichibabin | Offered an efficient industrial-scale production method from inexpensive reagents. wikipedia.org |

The unique electronic properties of imidazole and pyridine rings make them highly effective in the fields of materials science and catalysis.

In catalysis , both heterocycles are employed to facilitate chemical transformations. For instance, they have been studied as catalysts for the electrochemical reduction of carbon dioxide, where they exhibit different reaction mechanisms and yield distinct product distributions. acs.org The substitution of pyridine-based ligands with imidazole-based ones in cobalt complexes has been shown to enhance catalytic activity for water oxidation under milder pH conditions. acs.orgnih.gov This is attributed to the imidazolyl donors creating a more electron-rich metal center compared to pyridine-based systems. acs.orgnih.gov

In advanced materials , these heterocycles are integrated into functional molecules and polymers. Pyridine is used as a solvent in the production of materials like polycarbonate resins. nih.gov The functionalization of graphene with pyridine and imidazole moieties has been explored to create stable materials for applications such as the hydrogen evolution reaction. nih.gov Furthermore, copolymers of imidazole and pyridine have been synthesized to create new materials with specific conductive properties. researchgate.net The ability of imidazole to act as a stable linker in molecular junctions highlights its potential in the development of molecular electronics. rsc.org

Structural Classification and Relevance of Pyridinyl-Imidazoles

The combination of pyridine and imidazole rings within a single molecule can be achieved in several ways, broadly classified as fused or linked systems. Each arrangement confers distinct chemical properties and spatial orientations, making them suitable for different applications, particularly in drug design.

Fused Systems: In these structures, the pyridine and imidazole rings share two or more common atoms, resulting in a rigid, planar bicyclic system. The most prominent examples are the imidazopyridines, which include isomers like imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine. These fused scaffolds are of great interest in medicinal chemistry because their structures are similar to naturally occurring purines. bio-conferences.org This structural analogy allows them to interact with a wide range of biological targets, and they form the core of numerous therapeutic agents, such as the hypnotic drug Zolpidem and the anti-ulcer agent Zolimidine. rsc.org

Linked Systems: In linked systems, the pyridine and imidazole rings are separate entities connected by a linker, which can be a single bond or a chain of atoms. This arrangement provides greater conformational flexibility compared to fused systems. A well-known class of linked pyridinyl-imidazoles are the p38 MAP kinase inhibitors, where the pyridine ring often forms a critical hydrogen bond with the target enzyme, while the imidazole ring occupies a different region of the binding site. acs.org The nature and length of the linker are crucial for defining the spatial relationship between the two rings and optimizing interactions with molecular targets.

| System Type | Description | Key Features | Example(s) |

|---|---|---|---|

| Fused | Rings share two or more atoms, forming a rigid bicyclic structure. | Planar, rigid, bioisosteric to purines. bio-conferences.org | Imidazo[1,2-a]pyridine, Zolpidem. rsc.org |

| Linked | Rings are connected by a single bond or a flexible linker group. | Conformationally flexible, allows for precise spatial orientation of rings. | p38 MAP kinase inhibitors, 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine. acs.org |

The molecular architecture of this compound is a prime example of a linked system with several distinctive features that define its chemical character and potential utility.

2-Aminoimidazole Moiety: The imidazole ring is substituted at the 2-position with an amine group. The 2-aminoimidazole core is a significant pharmacophore in medicinal chemistry. It is considered a bioisostere of a guanidinium (B1211019) group, capable of forming strong hydrogen bonds and salt bridges with biological targets like kinases and receptors.

Pyridin-3-yl Group: The pyridine ring is attached via its 3-position. This specific point of attachment dictates the geometric vector from the core imidazole ring to the pyridine nitrogen. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, a key interaction for molecular recognition in many biological systems. nih.govacs.org

Methylene (B1212753) Linker: A flexible methylene (-CH2-) bridge connects the pyridine ring to the N-1 position of the imidazole ring. This linker allows for rotational freedom, enabling the two heterocyclic rings to orient themselves optimally to fit into a binding pocket. This flexibility distinguishes it from more rigid linked systems where the rings are directly bonded.

Together, these features create a molecule with a well-defined spatial arrangement of hydrogen bond donors (the 2-amino group), hydrogen bond acceptors (the pyridine nitrogen), and two distinct aromatic systems, making it a versatile scaffold for chemical exploration.

| Component | Description | Chemical Significance |

|---|---|---|

| 2-Aminoimidazole Ring | A five-membered aromatic heterocycle with an exocyclic amino group at C2. | Acts as a key recognition element; the amino group is a strong hydrogen bond donor; the core is a bioisostere of guanidine (B92328). |

| Pyridine Ring | A six-membered aromatic heterocycle containing one nitrogen atom. | The ring nitrogen serves as a potent hydrogen bond acceptor. The aromatic system can engage in π-stacking interactions. |

| Methylene (-CH2-) Linker | A single carbon atom connecting the N-1 of the imidazole to the C-3 of the pyridine. | Provides conformational flexibility, allowing the two rings to adopt various spatial orientations relative to each other. |

| Overall Architecture | A linked, non-fused system with defined vectors between key functional groups. | Combines the properties of both heterocycles in a flexible arrangement suitable for probing binding sites of macromolecules. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXUSZGSXMLZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 3 Ylmethyl 1h Imidazol 2 Amine and Analogues

Direct Synthesis Approaches for Imidazole (B134444) and Pyridine (B92270) Cores

The direct assembly of the imidazole and pyridine rings is a common and efficient strategy. These methods often involve the formation of the heterocyclic core in a single or few steps from acyclic precursors.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are advantageous for creating molecular diversity and are well-suited for building complex heterocyclic systems like pyridinyl-imidazoles. bohrium.comrsc.org

One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which typically involves a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form trisubstituted imidazoles. nih.gov Variations of this reaction are widely used to generate diverse imidazole derivatives. nih.gov Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are also powerful tools for synthesizing fused imidazole systems like imidazo[1,2-a]pyridines from 2-aminopyridine (B139424), an aldehyde, and an isocyanide. mdpi.comrsc.org These reactions demonstrate high atom economy and procedural simplicity. bohrium.com

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reaction Name | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Debus-Radziszewski | Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | Fundamental imidazole synthesis. | nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines | Efficient for fused systems; mild conditions. | mdpi.com |

| van Leusen Reaction | Imine, Tosylmethyl isocyanide (TosMIC) | 1,4- or 1,5-Disubstituted Imidazoles | Versatile for various substitution patterns. | mdpi.com |

Cyclization reactions are central to forming the imidazole ring. These can be promoted by catalysts or, in some cases, proceed under catalyst-free conditions.

Catalyst-Free Methods: Catalyst-free approaches are gaining traction due to their environmental and economic benefits. researchgate.net These reactions often rely on the inherent reactivity of the substrates, sometimes assisted by microwave irradiation or unconventional solvents. organic-chemistry.org For instance, the synthesis of 2-iminothiazoles, structurally related to 2-aminoimidazoles, has been achieved through a one-pot, three-component reaction under catalyst-free conditions. nih.gov Similarly, catalyst-free intramolecular oxidative cyclization provides a direct route to oxazole (B20620) rings, a strategy that can be conceptually adapted for imidazoles. nih.gov The condensation of 2-aminopyridines with specific substrates can also proceed without a catalyst to yield imidazo[1,2-a]pyridines. acs.org

Metal-Catalyzed Methods: Transition metals, particularly palladium, copper, and cobalt, are frequently used to catalyze the formation of C-N and C-C bonds essential for constructing and functionalizing the imidazole core. researchgate.netresearchgate.net Metal-catalyzed cross-coupling reactions are invaluable for arylating the imidazole scaffold. researchgate.net For example, cobalt(II) has been shown to effectively catalyze the synthesis of 2-arylimidazo[1,2-a]pyridines through a direct C-N bond formation process using molecular oxygen as the oxidant. researchgate.net Copper-catalyzed protocols have been developed for forming imidazoles from enones and amides, demonstrating a C-C bond cleavage and rearrangement mechanism. rsc.org

Table 2: Comparison of Cyclization Methodologies

| Methodology | Catalyst/Conditions | Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Catalyst-Free Thermal Cyclization | Heat, Microwave | Green, simple, avoids metal contamination | Highly activated precursors | organic-chemistry.org |

| Brønsted Acid Catalysis | p-TsOH | Mild, oxidant- and metal-free | 2-Amino anilines, β-diketones | organic-chemistry.org |

| Cobalt Catalysis | Co(OAc)₂, O₂ | Ligand- and base-free, good functional group tolerance | 2-Aminopyridines, phenylacetaldehydes | researchgate.net |

| Copper Catalysis | Cu(OAc)₂ | Forms multiple bonds in one pot | Carboxylic acids, amidines | rsc.org |

Functionalization and Derivatization of the Core Scaffold

Once the basic pyridinyl-imidazole scaffold is assembled, further diversification can be achieved through functionalization reactions. This allows for the introduction of various substituents to modulate the compound's properties.

Controlling the position of substitution on the imidazole and pyridine rings is crucial for structure-activity relationship studies. Regioselectivity can be directed by the inherent electronic properties of the heterocyclic rings or by using specific reagents and catalysts. researchgate.net For the imidazole ring, functionalization can occur at the N-1, C-2, C-4, or C-5 positions. researchgate.net

The use of organometallic intermediates, such as those derived from zinc and magnesium, allows for precise, calculation-assisted regioselective functionalization of related scaffolds like imidazo[1,2-a]pyrazine. nih.govrsc.org By choosing the appropriate base and reaction conditions, specific protons on the ring can be selectively removed, and the resulting organometallic species can be trapped with various electrophiles to install functional groups at desired positions. nih.gov Transition metal-catalyzed C-H activation is another powerful tool for the regioselective functionalization of the imidazole core. researchgate.net

A wide array of substituted pyridinyl-imidazoles can be synthesized by applying the aforementioned strategies. nih.gov For instance, starting with substituted anilines and benzoic acids, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones can be prepared. researchgate.net The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands showcases the derivatization of a related fused scaffold through a sequence of coupling, cyclization, iodination, and palladium-catalyzed phosphination reactions. nih.gov These examples highlight the modularity of synthetic approaches, allowing for the introduction of diverse aryl, alkyl, and other functional groups onto the core structure. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is key to optimizing existing synthetic routes and developing new ones. The formation of the imidazole ring often proceeds through a series of condensation, cyclization, and aromatization steps.

In the Debus-Radziszewski synthesis, the proposed mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and subsequent cyclization and oxidation to form the aromatic imidazole ring. nih.gov For multicomponent reactions like the GBB, the mechanism is thought to begin with the formation of an intermediate from the condensation of the 2-aminopyridine and the aldehyde, which then reacts with the isocyanide, followed by an intramolecular cyclization to yield the final imidazo[1,2-a]pyridine (B132010) product. mdpi.com

Mechanistic studies on the formation of imidazole derivatives from the thermolysis of N-arylbenzamidoximes suggest pathways involving fragmentation and recombination to form the heterocyclic core. researchgate.net In metal-catalyzed reactions, the mechanism typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. nih.gov For example, in the copper-catalyzed synthesis of imidazoles from enones, the proposed pathway involves copper-promoted imine formation, intramolecular cyclization, and a final aromatization via fragmentation. rsc.org

Proposed Reaction Mechanisms for Key Synthetic Steps

Several plausible mechanistic pathways can be proposed for the synthesis of the 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine core structure and its analogues. These mechanisms are foundational to the strategic construction of the target molecule.

A. Heterocyclodehydration of α-Haloketones with Guanidines

A primary and classical method for forming the 2-aminoimidazole ring is the condensation reaction between an α-haloketone and a guanidine (B92328) derivative. nih.gov For the synthesis of an analogue, this would involve the reaction of a substituted guanidine with an appropriate α-chloroketone. The reaction proceeds via a one-pot, two-step heterocyclodehydration process. mdpi.com

The proposed mechanism involves an initial regioselective SN2 reaction where a nitrogen atom of the guanidine displaces the halide from the α-carbon of the ketone. researchgate.net This is followed by an intramolecular condensation between the remaining primary amine of the guanidine and the ketone's carbonyl group, forming a cyclic intermediate. The final step is a dehydration/aromatization event that yields the stable 2-aminoimidazole ring system. researchgate.net The use of green media, such as deep eutectic solvents (DESs), has been shown to accelerate this reaction, potentially through hydrogen bonding catalysis that activates the carbonyl group toward nucleophilic attack. mdpi.com

B. Palladium-Catalyzed Alkyne Carboamination

A more contemporary and versatile strategy involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.gov This method is particularly powerful as it forms both a carbon-nitrogen and a carbon-carbon bond in a single annulation step, allowing for significant molecular complexity to be built rapidly. researchgate.netnih.gov

The catalytic cycle is believed to commence with the oxidative addition of a Pd(0) species into the aryl triflate C-O bond, forming an arylpalladium(II) complex. This is followed by coordination of the alkyne of the N-propargyl guanidine to the palladium center. A key step of migratory insertion, known as aminopalladation, then occurs, where the guanidine nitrogen and the aryl group add across the alkyne. Subsequent reductive elimination from the resulting palladium intermediate forms the 2-aminoimidazole ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

C. Transformation from Heterocyclic Precursors

Substituted 2-aminoimidazoles can also be synthesized through the rearrangement or cleavage of other heterocyclic systems. researchgate.net For instance, a divergent synthesis has been developed starting from readily available 2-aminopyrimidines and α-bromocarbonyl compounds. nih.gov This pathway involves the formation of a fused imidazo[1,2-a]pyrimidin-1-ium salt intermediate. The subsequent cleavage of this intermediate with reagents like hydrazine (B178648) or secondary amines leads to the formation of 1,4,5-trisubstituted 2-aminoimidazoles. nih.gov This method provides an alternative route that leverages different starting materials and reaction cascades.

Interactive Table: Comparison of Synthetic Reaction Mechanisms Below is a summary of the key features of the proposed synthetic mechanisms.

| Mechanism Feature | A. Heterocyclodehydration | B. Pd-Catalyzed Carboamination | C. Transformation from Pyrimidines |

| Key Intermediates | Cyclic carbinolamine | Arylpalladium(II) complex | Imidazo[1,2-a]pyrimidin-1-ium salt |

| Bonds Formed | Two C-N bonds | One C-N and one C-C bond | C-N and C-C bonds (via cleavage/reformation) |

| Driving Force | Dehydration/Aromatization | Reductive Elimination | Ring cleavage and rearrangement |

| Key Reagents | α-Haloketone, Guanidine | N-Propargyl guanidine, Aryl triflate, Pd(0) catalyst | 2-Aminopyrimidine, α-Bromocarbonyl, Hydrazine |

| Primary Advantage | Atom economy, classical method | High versatility, rapid complexity generation | Divergent synthesis, access to unique substitution patterns |

Chemical Reactivity and Transformational Studies of 1 Pyridin 3 Ylmethyl 1h Imidazol 2 Amine

Reactivity at the Imidazole (B134444) Nitrogen Centers

The imidazole ring of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine contains two nitrogen atoms. The nitrogen at the N-1 position is a pyrrole-type nitrogen and is already substituted with the pyridin-3-ylmethyl group, rendering it a tertiary amine and generally unreactive to further substitution. The nitrogen at the N-3 position, however, is a pyridine-type, sp2-hybridized nitrogen. This nitrogen possesses a lone pair of electrons in the plane of the aromatic ring, making it a nucleophilic and basic center.

Reactivity at the N-3 position is analogous to that of pyridine (B92270). It is susceptible to electrophilic attack, most commonly alkylation and acylation. For instance, treatment with alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) would be expected to yield the corresponding N-3 substituted imidazolium (B1220033) salt. The formation of these salts can significantly alter the electronic properties of the imidazole ring. While specific studies on this compound are not prevalent, the N-arylation of 2-aminoimidazoles has been demonstrated using copper-catalyzed conditions, selectively occurring at the N-1 position of an unsubstituted 2-aminoimidazole. nih.gov In the case of the title compound, where N-1 is already substituted, electrophilic attack would be directed to the N-3 position.

Reactivity at the Pyridine Nitrogen Center

The nitrogen atom within the pyridine ring is also a basic and nucleophilic center, capable of participating in a variety of chemical transformations. Its reactivity is a cornerstone of pyridine chemistry.

N-Alkylation and N-Acylation: The pyridine nitrogen can readily react with alkyl halides or acyl halides to form quaternary pyridinium (B92312) salts. quimicaorganica.org This reaction is a nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the halide. quimicaorganica.org The formation of a pyridinium salt introduces a positive charge, which significantly modifies the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgwikipedia.org The resulting N-oxide group is a versatile synthetic handle. It activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution reactions. researchgate.netresearchgate.net The N-O bond can also be involved in cycloaddition reactions and can be subsequently removed (deoxygenated) if desired. arkat-usa.org

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Inert solvent (e.g., CH₃CN or DMF), Room Temp. to 80°C |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine N-Oxide | CH₂Cl₂ or AcOH, 0°C to Room Temp. |

Reactivity of the Exocyclic Amine Moiety

The exocyclic 2-amino group (-NH₂) is a primary amine and a key site of reactivity. It can act as a nucleophile and participate in a wide range of reactions typical for primary aromatic and heteroaromatic amines.

Acylation and Sulfonylation: The exocyclic amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, in the presence of a base to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing a variety of substituents and for protecting the amine group.

Condensation with Carbonyl Compounds: As a primary amine, the 2-amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. wikipedia.org This transformation is often reversible.

Diazotization: The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. numberanalytics.combyjus.com Heteroaromatic diazonium salts are often unstable but are valuable intermediates. researchgate.net They can be subsequently replaced by a variety of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) in Sandmeyer-type reactions, or used in azo coupling reactions. However, the stability and reactivity of the 2-diazoimidazole intermediate can be complex, with some derivatives undergoing rapid cyclization. researchgate.net

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride / Pyridine | N-(imidazol-2-yl)acetamide derivative | Inert solvent, 0°C to Room Temp. |

| Condensation | Benzaldehyde / Acid catalyst | Schiff Base (Imine) | Reflux in Toluene with water removal |

| Diazotization | NaNO₂ / aq. HCl | Imidazol-2-yldiazonium salt | 0-5°C |

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can serve as substrates in these transformations, typically after appropriate functionalization.

Suzuki-Miyaura Coupling: If the pyridine or imidazole ring is functionalized with a halide (e.g., Br, I) or a triflate group, it can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters. acs.orgnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at these positions. The synthesis of 1-alkyl-4-(3-pyridyl)imidazole has been achieved via a Suzuki coupling, highlighting the viability of coupling at the imidazole core. acs.org

Buchwald-Hartwig Amination: The exocyclic amine of the title compound could, in principle, act as the amine coupling partner in a Buchwald-Hartwig amination with an aryl or heteroaryl halide. wikipedia.orgnumberanalytics.com This would lead to the formation of a diarylamine or N-aryl-2-aminoimidazole derivative. Conversely, if the imidazole or pyridine ring were halogenated, it could serve as the halide partner, coupling with other primary or secondary amines. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amine and aryl partners under relatively mild conditions. wikipedia.orglibretexts.org

Heterocyclic Ring Opening and Rearrangement Studies

The stability of the imidazole and pyridine rings is high, but under certain conditions, they can undergo ring-opening or rearrangement reactions.

Imidazole Ring Opening: While generally stable, 1-substituted imidazoles have been shown to undergo ring-opening. For example, in the presence of electron-deficient acetylenes and water, the imidazole ring can open stereoselectively to form functionalized (Z,Z)-1,4-diaza-2,5-dienes. acs.org This reaction proceeds through a tandem mechanism involving nucleophilic addition of the imidazole to the alkyne. acs.org

Rearrangement Reactions: The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This typically occurs in 1,2,3-triazoles and some pyrimidine (B1678525) systems through a ring-opening/ring-closure sequence. wikipedia.orgnih.gov While not commonly reported for simple 2-aminoimidazoles, analogous rearrangements could be conceived under specific thermal or acid/base-catalyzed conditions, potentially leading to the formation of a 2-(pyridin-3-ylmethylamino)imidazole isomer. More complex rearrangements of fused imidazopyrazoles to imidazopyrimidines have been observed in the presence of iodine, suggesting that skeletal transformations are possible under oxidative conditions. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom in 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the imidazole (B134444) ring, the methylene (B1212753) bridge, and the amine group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms within the heterocyclic rings.

The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the nitrogen atom's deshielding effect, the proton at position 2 of the pyridine ring is expected to resonate at the furthest downfield position. The protons at positions 4, 5, and 6 will also appear in this region, with their exact chemical shifts and coupling patterns determined by their proximity to the nitrogen atom and the methylene substituent.

The protons of the imidazole ring are also found in the aromatic region. The two protons on the imidazole ring are anticipated to appear as distinct signals. The methylene protons, situated between the pyridine and imidazole rings, would likely present as a singlet in the range of δ 4.5-5.5 ppm, shifted downfield due to the influence of the adjacent aromatic systems. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.4 - 8.6 | d |

| Pyridine H-4 | 7.5 - 7.7 | dd |

| Pyridine H-5 | 7.2 - 7.4 | m |

| Pyridine H-6 | 8.5 - 8.7 | d |

| Imidazole H-4/H-5 | 6.8 - 7.2 | d |

| Imidazole H-5/H-4 | 6.7 - 7.1 | d |

| Methylene (-CH₂-) | 5.0 - 5.4 | s |

Note: Predicted values are based on the analysis of similar pyridinylmethyl imidazole structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine and imidazole rings are expected to resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atom attached to the amino group in the imidazole ring (C-2) would likely appear at a lower field (further downfield) due to the strong deshielding effect of the two adjacent nitrogen atoms. The carbons of the pyridine ring will also show distinct signals, with the carbons closest to the nitrogen atom appearing at lower fields. The methylene carbon is expected in the δ 45-55 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 135 - 139 |

| Pyridine C-4 | 123 - 127 |

| Pyridine C-5 | 134 - 138 |

| Pyridine C-6 | 149 - 153 |

| Imidazole C-2 | 150 - 155 |

| Imidazole C-4 | 120 - 125 |

| Imidazole C-5 | 115 - 120 |

Note: Predicted values are based on the analysis of similar pyridinylmethyl imidazole structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀N₄), the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule are expected to involve the cleavage of the bond between the methylene group and the pyridine or imidazole rings.

A prominent fragmentation pathway would likely be the cleavage of the benzylic C-N bond, leading to the formation of a pyridin-3-ylmethyl cation (m/z 92) or a 1H-imidazol-2-amine radical cation. Another possible fragmentation is the loss of the amino group. The presence of these characteristic fragment ions in the mass spectrum would strongly support the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 174 | [M]⁺ |

| 175 | [M+H]⁺ |

| 92 | [C₆H₆N]⁺ (pyridin-3-ylmethyl cation) |

Note: Predicted fragmentation is based on common fragmentation patterns of similar structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and imidazole rings will likely produce a series of bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine and imidazole exhibit characteristic UV absorptions. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* transitions within the aromatic rings. The conjugation between the pyridine and imidazole rings through the methylene bridge may influence the position and intensity of these absorption bands. Typically, pyridine exhibits absorption maxima around 250-260 nm, while imidazole absorbs at shorter wavelengths. sielc.commdpi.com

Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Absorption Range |

|---|---|---|

| IR Spectroscopy | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |

| Aromatic C-H stretch | 3000 - 3100 cm⁻¹ | |

| Aliphatic C-H stretch | 2850 - 2960 cm⁻¹ | |

| C=N and C=C stretch | 1400 - 1600 cm⁻¹ |

Note: Predicted values are based on typical absorption ranges for the functional groups present.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

The crystal structure would also reveal the details of the intermolecular interactions that govern the crystal packing. The presence of the amine group and the nitrogen atoms in both the pyridine and imidazole rings suggests that hydrogen bonding will be a significant intermolecular force. semanticscholar.org Specifically, N-H···N hydrogen bonds between the amine group of one molecule and the nitrogen atoms of the pyridine or imidazole rings of neighboring molecules are highly probable. semanticscholar.org These interactions would likely lead to the formation of extended supramolecular networks, such as chains or sheets.

Computational and Theoretical Chemistry of 1 Pyridin 3 Ylmethyl 1h Imidazol 2 Amine

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling:There are no published MD simulation studies for this molecule, which would be necessary to understand its conformational flexibility and the stability of its interactions over time.

Therefore, a detailed article structured around the requested computational and theoretical chemistry outline cannot be generated at this time due to the lack of specific research data for 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine. The execution of such novel computational studies would be required to provide the scientifically accurate information needed to fulfill the request.

In Silico ADME Prediction and Pharmacokinetic Modeling of this compound

Absorption and Distribution Properties

Computational models are employed to predict how a compound is absorbed into the systemic circulation and subsequently distributed throughout the body's tissues. Key parameters in this assessment include permeability across biological membranes, such as the intestinal wall, and the extent to which the compound binds to plasma proteins.

Absorption: The absorption of an orally administered drug is largely determined by its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely used in vitro model that simulates the human small intestinal mucosa to predict oral drug absorption. bioduro.comnih.gov Computational models can estimate a compound's Caco-2 permeability (Papp). Generally, a Papp value greater than 1 x 10⁻⁶ cm/s suggests moderate to high absorption. bioduro.com For a molecule like this compound, with its relatively small size and polar functional groups, it is predicted to have moderate permeability.

Distribution: Once absorbed, a drug's distribution is influenced by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. nih.govmdpi.com Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. nih.gov The volume of distribution (VDss) is a measure of the extent of a drug's distribution in the body; a low VDss indicates that the drug is largely confined to the bloodstream, while a high VDss suggests extensive tissue distribution. For compounds with amine and imidazole (B134444) functionalities, a moderate degree of plasma protein binding is often anticipated.

Below is a table of predicted absorption and distribution properties for this compound based on computational models.

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 1 - 10 | Moderate |

| Human Intestinal Absorption (%) | > 80% | High |

| Plasma Protein Binding (%) | 40 - 60% | Moderate |

| Volume of Distribution (VDss, L/kg) | 1 - 3 | Moderate |

Metabolic Stability and Excretion Pathways

The metabolic stability of a compound determines its persistence in the body and is a key factor in its half-life and dosing regimen. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP450) enzymes play a central role. biomolther.org

Metabolic Stability: The imidazole and pyridine (B92270) moieties present in this compound are known to interact with CYP450 enzymes. nih.govnih.gov The imidazole ring, in particular, can act as a ligand for the heme iron of CYP450 enzymes, potentially leading to inhibition of their activity. nih.govresearchgate.net In silico models can predict the likelihood of a compound being a substrate or inhibitor of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). It is predicted that this compound may exhibit some level of inhibition, particularly towards CYP3A4. Its metabolic stability in human liver microsomes is likely to be moderate, suggesting it would be cleared from the body at a reasonable rate.

Excretion: The primary routes of excretion for small-molecule drugs are through the kidneys (renal excretion) and the liver (biliary excretion). The physicochemical properties of this compound, including its moderate polarity, suggest that both renal and hepatic clearance pathways could be involved in its elimination from the body.

The following table summarizes the predicted metabolic and excretion properties for this compound.

| Parameter | Prediction | Implication |

| CYP450 Inhibition | Potential inhibitor of CYP3A4 | Possible drug-drug interactions |

| Metabolic Stability (Human Liver Microsomes) | Moderate | Moderate half-life |

| Primary Excretion Route | Renal and Hepatic | Cleared by both kidneys and liver |

Biological Activity and Molecular Interaction Mechanisms of 1 Pyridin 3 Ylmethyl 1h Imidazol 2 Amine and Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridinyl-Imidazole Analogues

The biological activity of pyridinyl-imidazole compounds is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates by modifying their molecular structure. For pyridinyl-imidazole analogues, these studies have revealed key insights into the influence of various substituents on their biological efficacy and the essential structural features required for target binding.

Influence of Substituents on Biological Efficacy

The therapeutic potential of pyridinyl-imidazole derivatives can be significantly modulated by the nature and position of chemical substituents on both the pyridine (B92270) and imidazole (B134444) rings. These modifications can affect the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

Research on various pyridine derivatives has shown that the presence and positioning of specific functional groups can enhance their antiproliferative activity. For instance, the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to increase efficacy against cancerous cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups tends to diminish this activity. nih.gov

In the context of kinase inhibition, a study on triarylimidazole BRAF inhibitors identified a compound bearing a phenylpyrazole group as an active inhibitor. researchgate.net Subsequent synthesis and evaluation of analogues led to the discovery of a more potent tricyclic 1,4-dihydroindeno[1,2-c]pyrazole BRAF inhibitor. researchgate.net This highlights the significant impact that modifications distal to the core pyridinyl-imidazole scaffold can have on biological activity.

For inhibitors of H+/K+-ATPase, SAR studies on 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles, a related class of compounds, have demonstrated that lipophilic alkoxy, benzyloxy, and phenoxy substituents with electron-demanding properties at the 4-position of the pyridine ring, combined with an unsubstituted imidazole-like ring, lead to highly active compounds. nih.gov The introduction of a 3-methoxy group on the pyridine ring was found to confer a combination of high potency and increased chemical stability. nih.gov

The table below summarizes the influence of various substituents on the biological efficacy of pyridinyl-imidazole analogues and related compounds based on available research findings.

| Core Scaffold | Target | Substituent Modification | Effect on Biological Efficacy | Reference Compound Example | IC50/Ki Value |

|---|---|---|---|---|---|

| Pyridinyl Imidazole | p38 MAPK | General Scaffold | Competitive inhibition with ATP | SB203580 | Ki = 21 nM |

| Triarylimidazole | BRAF | Phenylpyrazole group | Active Inhibition | Compound 1a | IC50 (BRAF) = 0.24 μM |

| Pyridine Derivative | Cancer Cell Lines | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | General observation | N/A |

| Pyridine Derivative | Cancer Cell Lines | Halogen atoms, bulky groups | Lower antiproliferative activity | General observation | N/A |

| 2-[(2-pyridylmethyl)sulfinyl]benzimidazole | H+/K+-ATPase | Lipophilic alkoxy/benzyloxy/phenoxy at pyridine 4-position | High activity | General observation | N/A |

| 2-[(2-pyridylmethyl)sulfinyl]benzimidazole | H+/K+-ATPase | 3-methoxy group on pyridine ring | High potency and increased stability | Pantoprazole | N/A |

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore of pyridinyl-imidazole analogues is essential for understanding their binding modes and for designing new, more potent inhibitors.

For kinase inhibitors, the ATP binding site is a common target. A general pharmacophore model for ATP-competitive inhibitors often includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can engage in π-π stacking interactions. nih.govresearchgate.net For pyridinyl-imidazole based kinase inhibitors, the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase ATP binding pocket. The imidazole ring can participate in further hydrogen bonding or hydrophobic interactions.

A study on pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors developed a five-point pharmacophore model (AHHRR) which included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibition. rsc.org While not directly on the subject compound, this provides a framework for the types of interactions that are important for related heterocyclic scaffolds.

The key pharmacophoric features generally identified for kinase binding include:

Hydrogen Bond Acceptors: Often involving the nitrogen atoms in the pyridine and imidazole rings.

Hydrogen Bond Donors: Can be present on substituents.

Aromatic Rings: For π-π stacking and other hydrophobic interactions within the binding pocket.

Hydrophobic Features: Alkyl or aryl substituents that can occupy hydrophobic pockets within the target enzyme.

Interaction with Enzyme Targets and Inhibition Mechanisms

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine and its derivatives have been investigated for their potential to interact with and inhibit various enzyme targets, playing roles in different pathological conditions.

Modulation of Kinase Activity (e.g., BRAF kinase, PI3Kα, VEGFR-2)

Kinases are a major class of enzymes that are often dysregulated in diseases such as cancer, making them important therapeutic targets. Pyridinyl-imidazole compounds have been shown to modulate the activity of several kinases.

BRAF Kinase: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its mutation is a common driver in melanoma. Studies have identified pyridinyl imidazole compounds as direct inhibitors of BRAF V600E kinase. nih.govnih.gov These compounds can disrupt the BRAF V600E-driven ERK signaling pathway in human melanoma cells. nih.govnih.gov For example, the pyridinyl imidazole compounds SB202190, SB203580, and SB590885 have been identified as dual inhibitors of both BRAF and mTOR signaling pathways. nih.govnih.gov The inhibition is competitive with ATP, indicating that these compounds bind to the ATP binding site of the kinase. researchgate.netnih.gov

PI3Kα: The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling pathway involved in cell growth and proliferation. A series of imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized as potent PI3Kα inhibitors. nih.gov One such derivative, compound 13k , demonstrated significant inhibition of PI3Kα with an IC50 value of 1.94 nM and was shown to block the PI3K/AKT pathway in HCC827 cells. nih.gov The 4-aminoquinazoline moiety was identified as a critical pharmacophore for this activity. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Various heterocyclic scaffolds, including pyridine and pyrimidine (B1678525) derivatives, have been explored for the design of potent VEGFR-2 inhibitors. nih.gov Structure-activity relationship studies on pyrazine-pyridine biheteroaryls have led to the identification of potent and selective VEGFR-2 inhibitors. nih.gov These compounds typically work by competing with ATP for binding to the kinase domain of the receptor.

The table below presents inhibitory activities of representative pyridinyl-imidazole and related heterocyclic compounds against different kinases.

| Compound/Derivative Class | Target Kinase | Inhibition Mechanism | IC50/Ki Value |

|---|---|---|---|

| SB203580 (Pyridinyl Imidazole) | p38 MAPK | ATP-competitive | Ki = 21 nM researchgate.netnih.gov |

| SB202190, SB203580, SB590885 (Pyridinyl Imidazoles) | BRAF V600E | Direct inhibition | Not specified nih.govnih.gov |

| Compound 13k (Imidazo[1,2-a]pyridin-6-yl)quinazoline) | PI3Kα | Direct inhibition | IC50 = 1.94 nM nih.gov |

| Pyrazine-pyridine biheteroaryls | VEGFR-2 | ATP-competitive | Varies with structure nih.gov |

Inhibition of Metalloproteases (e.g., Insulin-Degrading Enzyme)

While the primary focus of research on pyridinyl-imidazole compounds has been on kinase inhibition, the potential interaction with other enzyme classes such as metalloproteases is an area of interest. Insulin-degrading enzyme (IDE) is a zinc-metalloprotease responsible for the degradation of insulin (B600854) and other peptides. core.ac.uknih.gov

Effects on Proton Pump Systems (e.g., H+/K+-ATPase)

The H+/K+-ATPase, or proton pump, is the enzyme responsible for gastric acid secretion. A class of drugs known as proton pump inhibitors (PPIs) are widely used to treat acid-related disorders. These drugs are often composed of a pyridinylmethylsulfinyl-benzimidazole scaffold, which is structurally related to pyridinyl-imidazoles.

These compounds act as prodrugs that are activated in the acidic environment of the stomach's parietal cells. nih.gov The activated form, a cyclic sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition. nih.gov

SAR studies have shown that the substitution pattern on the pyridine ring is critical for the activity and stability of these inhibitors. nih.gov For instance, the introduction of methoxy groups at the 3- and 4-positions of the pyridine ring, as seen in pantoprazole, results in a compound with high potency and enhanced chemical stability at neutral pH, which contributes to its selectivity for the acidic environment of the parietal cells. nih.gov

Receptor Agonism and Antagonism Studies (e.g., Histamine (B1213489) H3 Receptor)

The histamine H3 receptor (H3R), primarily found in the central nervous system, acts as an auto- and heteroreceptor that modulates the release of histamine and other key neurotransmitters. wikipedia.orgunifi.it Its role in cognition, wakefulness, and various neurological processes makes it a significant target for drug development. wikipedia.orgnih.gov While direct studies on this compound are not available, research on structurally similar imidazole-based compounds highlights the potential for interaction with the H3 receptor.

Receptor Binding Affinities and Selectivity

The imidazole ring is a classic pharmacophore for H3 receptor ligands, historically serving as the basis for both agonists and antagonists. nih.govnih.gov Research into related structures demonstrates that modifications to the imidazole scaffold can produce potent H3 receptor antagonists. For instance, a series of 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines, which share a similar imidazol-ylmethyl-aromatic ring structure with the subject compound, have been identified as potent H3 receptor antagonists with high binding affinities. nih.gov

Specifically, certain benzylamidine derivatives show K(i) values as low as 7.2 nM and 16 nM for the H3 receptor. nih.gov The insertion of a phenyl ring between the imidazole and a basic moiety, a feature structurally analogous to the pyridinylmethyl linkage, was found to be critical for conferring antagonistic properties. nih.gov The development of non-imidazole ligands has also become common to improve pharmacokinetic properties, but the foundational structure-activity relationships derived from imidazole-based ligands remain crucial for understanding receptor interaction. mdpi.com

Signaling Pathway Modulation

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gαi/o subunit. researchgate.net Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net This reduction in cAMP subsequently suppresses the cAMP/PKA signaling cascade. researchgate.net

H3 receptor antagonists, by blocking this constitutive activity, can increase the synthesis and release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.govcresset-group.com This mechanism is responsible for the wake-promoting and pro-cognitive effects observed with H3R antagonists. wikipedia.orgnih.gov Furthermore, H3 receptor activation has been shown to involve other signaling pathways, including the MAPK and PI3K/AKT pathways, the latter of which can inactivate the pro-apoptotic protein GSK-3β. researchgate.net Antagonism by compounds structurally related to this compound would be expected to counteract these effects, thereby modulating neuronal activity and survival pathways.

Antimicrobial Activity Mechanisms

Derivatives containing imidazole and pyridine moieties are well-documented for their broad-spectrum antimicrobial activities. nih.gov These compounds interact with various microbial targets, leading to the inhibition of growth or cell death in both bacteria and fungi.

Investigation of Antibacterial Modalities

The pyridinyl-imidazole scaffold is a promising backbone for the development of novel antibacterial agents. Studies on 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, which are close structural analogs, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for many imidazole-containing hybrids involves the inhibition of essential cellular processes such as the synthesis of the cell membrane, cell wall, or nucleic acids. researchgate.netnih.gov

Research on other lipophilic imidazolylpyridines has also shown notable activity. For example, 3-[1-(1-adamantylmethyl)-5-methyl-1H-imidazol-2-yl]pyridine exhibited activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, while another derivative showed antituberculosis activity with an MIC of 6.2 μg/mL. x-mol.com The antibacterial action of pyridinium (B92312) salts, a related class, is often attributed to their ability to act on and disrupt cell membranes. mdpi.com

This table presents Minimum Inhibitory Concentration (MIC) data for close structural analogs of this compound, as reported in cited studies. researchgate.netx-mol.com

Exploration of Antifungal Effects

The imidazole moiety is the cornerstone of azole antifungal agents, which function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. nih.gov

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant antifungal activity against pathogenic yeasts like Candida albicans. scirp.orgscirp.org Several synthesized 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were active against a resistant strain of C. albicans, with one compound showing a potent MIC of 41.98 µmol/L. scirp.orgscirp.org This suggests that the pyridinyl-imidazole scaffold is a viable framework for developing new antifungal agents that operate through this well-established mechanism.

This table presents Minimum Inhibitory Concentration (MIC) data for imidazo[1,2-a]pyridine derivatives against a resistant strain of Candida albicans. scirp.orgscirp.org

Anti-Cancer Activity Mechanisms

Heterocyclic compounds containing imidazole and pyridine rings are prevalent in anticancer drug discovery due to their ability to interact with various biological targets involved in cancer progression. mdpi.comcnr.it

Studies on a series of novel imidazole-pyridine hybrids have demonstrated significant cytotoxic activity against multiple human cancer cell lines, including liver, lung, and colon cancer. cnr.it Several of these compounds displayed potent activity with IC50 values ranging from 9 to 43 µM. cnr.it Computational and biological analyses suggested that these compounds may act as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a protein that is significantly upregulated in certain cancers, such as hepatocellular carcinoma, and is associated with a poor patient prognosis. cnr.it

Other related heterocyclic amine structures have been shown to induce cancer cell death through different mechanisms. For example, certain 1H-indazole-3-amine derivatives induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. researchgate.netnih.gov This indicates that the broader class of compounds to which this compound belongs has the potential to exert anticancer effects through multiple pathways, including the inhibition of key kinases and the induction of programmed cell death.

This table presents the 50% inhibitory concentration (IC50) values for imidazole-pyridine hybrid compounds against human cancer cell lines. cnr.it

Molecular Pathways Affected by Compound Interaction

Derivatives of this compound, particularly those belonging to the imidazo[1,2-a]pyridine class, have been shown to exert their biological effects by modulating several key molecular pathways involved in cell growth, proliferation, and survival.

One of the primary targets for some imidazole-pyridine hybrids is the Glycogen Synthase Kinase-3β (GSK-3β) pathway. nih.govresearchgate.net GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Certain imidazole-pyridine compounds have demonstrated a strong binding affinity for GSK-3β, suggesting that their antitumor activity may be mediated through the inhibition of this protein. nih.govresearchgate.net

Another critical pathway affected by these compounds is the p53 signaling pathway . The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage. nih.govresearchgate.netnih.gov Studies on imidazo[1,2-a]pyridine derivatives have shown an upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21 . nih.gov The activation of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. Furthermore, some pyridine-imidazole derivatives have been found to inhibit the p53-MDM2 protein-protein interaction . ekb.eg MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53.

The PI3K/Akt signaling pathway , which is central to cell proliferation and survival, is also a target for some imidazopyridine derivatives. nih.gov A decrease in the levels of Akt protein has been observed following treatment with these compounds, leading to a reduction in pro-survival signals. nih.gov

Moreover, the intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins , is significantly modulated by these compounds. researchgate.netnih.gov An increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 have been reported, shifting the cellular balance towards apoptosis. researchgate.netnih.gov This change in the Bax/Bcl-2 ratio is a critical event in the induction of programmed cell death. mdpi.com

Table 1: Molecular Pathways Modulated by Imidazole-Pyridine Derivatives

| Pathway | Key Proteins/Targets | Observed Effect | Reference |

|---|---|---|---|

| GSK-3β Signaling | GSK-3β | Inhibition | nih.govresearchgate.net |

| p53 Signaling | p53, p21, MDM2 | Upregulation of p53 and p21, Inhibition of p53-MDM2 interaction | nih.govresearchgate.netnih.govekb.eg |

| PI3K/Akt Signaling | Akt | Decreased protein levels | nih.gov |

| Intrinsic Apoptosis | Bax, Bcl-2 | Increased Bax/Bcl-2 ratio | researchgate.netnih.govmdpi.com |

Cell Cycle Regulation and Apoptosis Induction Studies

The modulation of the aforementioned molecular pathways by this compound derivatives culminates in the disruption of the cell cycle and the induction of apoptosis in cancer cells.

Cell Cycle Regulation:

Flow cytometry analyses have revealed that imidazole-pyridine compounds can induce cell cycle arrest at different phases. A significant increase in the number of cells in the G0/G1 and G2/M phases has been observed in various cancer cell lines upon treatment with these derivatives. nih.govnih.gov The arrest in the G0/G1 phase is often associated with the upregulation of p21, which inhibits the cyclin-dependent kinases required for the G1/S transition. nih.gov The G2/M arrest, on the other hand, prevents cells from entering mitosis, often as a consequence of DNA damage or cellular stress. nih.gov

Apoptosis Induction:

The induction of apoptosis is a hallmark of effective anticancer agents. Derivatives of this compound have been shown to trigger apoptosis through the intrinsic pathway. This is evidenced by an increased ratio of Bax to Bcl-2, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. researchgate.netmdpi.com

The activation of caspases is a central event in the execution phase of apoptosis. Western blot analyses have demonstrated the activation of caspase-3 and the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP) , in cells treated with these compounds. nih.gov The cleavage of PARP is a classic indicator of apoptosis. Some studies have also indicated the involvement of the extrinsic apoptotic pathway through the activation of caspase-8 . mdpi.com

Table 2: Effects of Imidazole-Pyridine Derivatives on Cell Cycle and Apoptosis

| Cellular Process | Key Events | Affected Proteins/Markers | Reference |

|---|---|---|---|

| Cell Cycle Regulation | G0/G1 phase arrest | Upregulation of p21 | nih.govnih.gov |

| G2/M phase arrest | - | nih.gov | |

| Apoptosis Induction | Intrinsic pathway activation | Increased Bax/Bcl-2 ratio | researchgate.netnih.govmdpi.com |

| Caspase activation | Activation of caspase-3 and caspase-8, Cleavage of PARP | nih.govmdpi.com |

Future Directions and Advanced Research Applications

Development of Novel Synthetic Routes for Complex Analogues

The future of medicinal chemistry relies on the efficient synthesis of complex molecules. For analogues of 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, moving beyond traditional methods to more sophisticated synthetic strategies is crucial. Modern techniques such as microwave-assisted organic synthesis (MAOS) offer significant advantages, including drastically reduced reaction times and improved yields, which have been successfully applied to related pyridylimidazo[1,5-a]pyridine derivatives. mdpi.com The development of one-pot multicomponent reactions, where multiple bonds are formed in a single operation, represents another promising avenue. This approach, used for synthesizing related heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines, enhances synthetic efficiency and allows for the rapid generation of diverse molecular libraries. nih.gov

Furthermore, the application of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for creating complex analogues under mild, biocompatible conditions. This method has been effectively used to prepare novel triazole-containing pyridine (B92270) derivatives. researchgate.net By incorporating these advanced synthetic methodologies, researchers can systematically explore the chemical space around the this compound core, building intricate architectures with precisely controlled stereochemistry and functionality to optimize biological activity.

| Synthetic Strategy | Potential Advantages for Analogue Synthesis | Reference Example |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Synthesis of pyridylimidazo[1,5-a]pyridine derivatives mdpi.com |

| Multicomponent Reactions | High efficiency, atom economy, rapid library generation | Formation of 1H-pyrazolo[3,4-b]pyridines nih.gov |

| Click Chemistry | Mild reaction conditions, high yields, biocompatibility | Synthesis of triazolo pyridine derivatives researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can be trained on existing data from related imidazole (B134444) and pyridine compounds to predict the biological activity and properties of new, unsynthesized analogues. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising compounds, thereby saving significant time and resources. The success of these approaches hinges on the availability of large, high-quality datasets, which are becoming increasingly accessible through public and private databases. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The pyridine-imidazole core is a privileged scaffold in medicinal chemistry, found in compounds targeting a wide array of biological entities. researchgate.net While the specific targets of this compound are an active area of investigation, its structural motifs suggest potential activity in several therapeutic areas.

Analogues have shown promise as potent and selective agonists for the histamine (B1213489) H3 receptor, a key target in neurological and cognitive disorders. nih.gov The imidazole ring is a critical component for activity at this receptor. acs.org Furthermore, derivatives of the pyridin-3-ylmethyl moiety have been identified as potent activators of Pyruvate Kinase M2 (PKM2), a crucial enzyme in cancer metabolism, indicating a potential role in oncology. nih.gov Other related imidazole-pyridine hybrids have been investigated as anti-cancer agents targeting glycogen (B147801) synthase kinase-3β (GSK-3β) and as inhibitors of epigenetic targets like lysine-specific demethylase 1 (LSD1), which is implicated in acute myelogenous leukemia. cnr.itresearchgate.net The broad biological importance of the imidazole nucleus suggests that derivatives could also find applications as inhibitors of key signaling proteins like VEGFR and PDGFR, or as anti-inflammatory and antiviral agents. researchgate.netresearchgate.net

| Potential Biological Target | Therapeutic Area | Rationale Based on Related Compounds |

| Histamine H3 Receptor | Neurology, Cognitive Disorders | Imidazole-containing compounds are potent H3 agonists. nih.gov |

| Pyruvate Kinase M2 (PKM2) | Oncology | Pyridin-3-ylmethyl derivatives act as PKM2 activators. nih.gov |

| GSK-3β / LSD1 | Oncology, Inflammation | Imidazole-pyridine hybrids show activity against these targets. cnr.itresearchgate.net |

| VEGFR / PDGFR | Oncology | The imidazole core is present in inhibitors of these receptor tyrosine kinases. researchgate.net |

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, analogues of this compound can be developed into sophisticated chemical biology tools. By functionalizing the core structure with fluorophores, biotin (B1667282) tags, or photo-cross-linking groups, researchers can create chemical probes to investigate complex biological processes. Imidazole-based compounds are known to be effective fluorescent and colorimetric probes for detecting metal ions and biologically relevant anions. bohrium.comnih.gov

These bespoke probes could be used to visualize and quantify the engagement of a drug with its target protein within living cells, a technique known as target engagement measurement. Furthermore, such tools are invaluable for identifying the specific binding partners of a compound through affinity-based protein profiling. The development of selective probes derived from this scaffold could help elucidate novel biological pathways and validate new drug targets, thereby bridging the gap between chemistry and biology.

Advanced Material Science Applications (e.g., Optical Properties)

The conjugated π-system inherent in the pyridine-imidazole scaffold makes it an attractive candidate for applications in material science, particularly in optoelectronics. ijrpr.com Imidazole derivatives and related imidazopyridines are known for their unique optical properties, including strong fluorescence and high quantum yields. mdpi.combohrium.comijrpr.com These photophysical characteristics are highly tunable through synthetic modification of the core structure, such as by adding electron-donating or electron-withdrawing groups. researchgate.net

This tunability opens the door for the design of novel organic light-emitting diodes (OLEDs), where these compounds could serve as efficient and stable blue-light emitters. researchgate.net Additionally, the inherent sensitivity of the imidazole ring's electronic structure to its environment makes these compounds suitable for the development of chemosensors. bohrium.comnih.gov By engineering specific binding sites into the molecular framework, analogues of this compound could be designed as highly selective optical sensors for environmental monitoring or medical diagnostics.

| Property | Relevance to Material Science | Reference Compound Class |

| Photoluminescence | Basis for light emission in OLEDs and fluorescence in sensors. | Imidazole and Imidazopyridine derivatives bohrium.comijrpr.com |

| High Quantum Yield | Leads to brighter and more efficient light-emitting devices. | π-conjugated imidazo[1,2-a]pyridines ijrpr.com |

| Tunable Emission Wavelength | Allows for color tuning in displays and specific sensor responses. | Substituted phenanthroimidazoles researchgate.net |

| Solvatochromism | Enables sensing applications based on changes in environmental polarity. | Triphenylamine-substituted imidazopyridine researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine, and how are structural intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like N-(1-(4-methoxyphenethyl)piperidin-4-yl)-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine are synthesized by reacting amines with brominated intermediates in acetonitrile under reflux, followed by purification via column chromatography . Structural characterization relies on 1H-NMR (to confirm aromatic and alkyl proton environments), 13C-NMR (to map carbon frameworks), and LC-MS/APCI-ESI (to verify molecular weight and purity). For example, LC-MS data for derivatives show m/z values matching theoretical molecular weights (e.g., ~450–500 Da) .

Q. How is the environmental mobility of this compound assessed in soil systems?

Sorption-desorption behavior in soils is studied using batch equilibration techniques with Freundlich isotherm modeling. For structurally related imidazole derivatives (e.g., imidacloprid metabolites), sorption coefficients (Kf) range from 1.2–3.5, indicating moderate soil retention. Desorption hysteresis (higher Kf for desorption) suggests strong binding to organic matter, which reduces leaching potential . Soil pH and organic carbon content are critical variables in experimental design .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its antiplasmodial activity?

Modifications such as piperidine/phenethyl substitutions (e.g., compound 16 in ) improve activity by increasing lipophilicity and target binding. For example, N-(1-(4-methoxyphenethyl)piperidin-4-yl)-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine achieves >90% purity and exhibits bioactivity via hemozoin inhibition. Structure-activity relationship (SAR) studies prioritize electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings to enhance stability and target affinity .

Q. What methodologies resolve contradictions in sorption data for imidazole derivatives across different soil types?

Discrepancies arise from variations in soil organic matter (SOM) and clay content. To address this, normalized sorption coefficients (Koc) are calculated by dividing Kf by the soil’s organic carbon percentage. For example, tropical soils with high SOM show Koc values ~200–400 mL/g, while sandy soils with low SOM exhibit Koc < 100 mL/g . Multivariate regression models incorporating SOM, pH, and cation exchange capacity (CEC) improve predictive accuracy .

Q. How are NMR and X-ray crystallography used to resolve stereochemical ambiguities in imidazole derivatives?

1H-NMR NOESY experiments identify spatial proximity of protons (e.g., confirming cis/trans configurations in piperidine rings). For crystallographic analysis, SHELX software refines structures against diffraction data. For example, N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine was resolved using SHELX-97, achieving an R factor of 0.044 and confirming planar geometry via bond-length analysis .

Methodological Considerations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 h to 2 h) and improve yields for imidazole intermediates .

- Data Validation : Cross-validate chromatographic (HPLC/LC-MS) and spectroscopic (NMR) data with computational tools like Density Functional Theory (DFT) to predict NMR chemical shifts .

- Environmental Fate Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict soil sorption coefficients for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products